molecular formula C8H16N2O2 B2574832 2-(3-hydroxyazetidin-3-yl)-N-propylacetamide CAS No. 1784463-22-4

2-(3-hydroxyazetidin-3-yl)-N-propylacetamide

Cat. No.: B2574832
CAS No.: 1784463-22-4
M. Wt: 172.228
InChI Key: BVSGWQNVNXTRLF-UHFFFAOYSA-N
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Description

The compound “2-(3-hydroxyazetidin-3-yl)acetonitrile hydrochloride” has a CAS Number of 1803604-94-5 . It has a molecular weight of 148.59 . Another related compound is “2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide; trifluoroacetic acid” with a CAS Number of 2225146-19-8 .


Synthesis Analysis

Azetidine can be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .


Molecular Structure Analysis

The InChI code for “2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide; trifluoroacetic acid” is 1S/C5H8F2N2O2.C2HF3O2/c6-5(7,3(8)10)4(11)1-9-2-4;3-2(4,5)1(6)7/h9,11H,1-2H2,(H2,8,10);(H,6,7) .


Physical and Chemical Properties Analysis

The compound “2-(3-hydroxyazetidin-3-yl)acetonitrile hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound “2-(3-hydroxyazetidin-3-yl)acetonitrile hydrochloride” has the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(3-hydroxyazetidin-3-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-3-10-7(11)4-8(12)5-9-6-8/h9,12H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSGWQNVNXTRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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